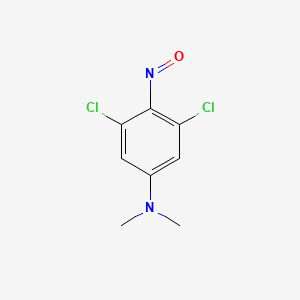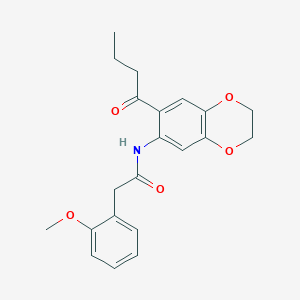![molecular formula C20H16ClN3O4S B11057296 9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)
9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to targets like tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Quinoline Derivatives: Known for their antimalarial and antimicrobial activities, these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups, along with the sulfonamide moiety, contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H16ClN3O4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide |
InChI |
InChI=1S/C20H16ClN3O4S/c1-23(13-6-8-14(28-2)9-7-13)29(26,27)18-11-15-17(12-16(18)21)24-10-4-3-5-19(24)22-20(15)25/h3-12H,1-2H3 |
InChI Key |
YIVCRPPUDVDOEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B11057221.png)

![3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11057238.png)


![N-({1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide](/img/structure/B11057256.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)

![methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11057269.png)
![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)

![({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B11057292.png)
